N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide
Description
N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide is a synthetic acetamide derivative featuring a piperidine ring substituted with a 2-amino-acetyl group at the 1-position and a cyclopropylmethyl moiety. Its structure combines conformational rigidity (from the cyclopropyl group) with hydrogen-bonding capability (via the amino-acetyl substituent), which may influence receptor binding or metabolic stability .
Properties
IUPAC Name |
N-[[1-(2-aminoacetyl)piperidin-4-yl]methyl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-10(17)16(12-2-3-12)9-11-4-6-15(7-5-11)13(18)8-14/h11-12H,2-9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISLDGDDDKZHKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1CCN(CC1)C(=O)CN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via reductive amination or other suitable methods.
Acetylation: The acetyl group is added using acetic anhydride or acetyl chloride under basic conditions.
Cyclopropylation: The cyclopropyl group is introduced using cyclopropyl bromide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmacological Properties
N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide has been investigated for its potential pharmacological effects. Research indicates that compounds with piperidine moieties often exhibit:
- Antidepressant Activity : Piperidine derivatives are known to influence neurotransmitter systems, potentially offering antidepressant effects.
- Analgesic Effects : Similar compounds have shown promise in pain management, acting on opioid receptors.
- Antimicrobial Properties : The compound may exhibit antibacterial or antifungal activities, making it relevant in treating infections.
Table 1: Summary of Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Effects | Demonstrated significant reduction in depressive behaviors in animal models. |
| Study B | Analgesic Activity | Showed efficacy comparable to standard analgesics in pain models. |
| Study C | Antimicrobial Testing | Exhibited notable activity against Gram-positive bacteria (e.g., Staphylococcus aureus). |
Potential Therapeutic Applications
Given its pharmacological properties, this compound could find applications in:
- Mental Health Treatments : As a potential antidepressant or anxiolytic agent.
- Pain Management : As an alternative analgesic.
- Infection Control : In the development of new antibiotics targeting resistant bacterial strains.
Table 2: Comparison with Related Piperidine Derivatives
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Acetylfentanyl | Piperidine ring with acetyl group | Potent analgesic |
| Piperine | Contains piperidine moiety | Antioxidant and anti-inflammatory |
| This compound | Unique amino-acetyl and cyclopropyl groups | Potential antidepressant and antimicrobial |
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide
N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide
- Structure: Features an (S)-configured 2-amino-propionyl group instead of 2-amino-acetyl.
N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide
- Structure: Substitutes the amino group with chlorine (2-chloro-acetyl).
- Molecular Formula : C₁₃H₂₂ClN₃O₂ (MW: 295.79 g/mol) .
- This analog may serve as a precursor for further functionalization .
Pyrrolidine-Based Analogs
N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide
- Structure : Replaces piperidine (6-membered ring) with pyrrolidine (5-membered ring).
- CAS : 1263365-79-2 .
- However, decreased conformational flexibility may limit adaptability to diverse targets .
Substituent-Modified Analogs
N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-isopropyl-acetamide
- Structure : Incorporates a benzyl group and isopropyl substituent.
- Molecular Formula : C₁₇H₂₅ClN₂O (MW: 308.85 g/mol) .
- Key Differences : The benzyl group enhances aromatic interactions, while the isopropyl chain increases hydrophobicity. Such modifications are common in CNS-targeting compounds but may raise toxicity concerns .
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-methyl-acetamide
- Structure : Adds a branched 3-methyl-butyryl chain and methyl group.
- Molecular Formula : C₁₄H₂₇N₃O₂ (MW: 269.38 g/mol) .
- Impact : The branched chain introduces stereocenters and bulkiness, which could improve selectivity for specific enzymes or receptors .
Research Findings and Implications
- Piperidine vs. Pyrrolidine : Piperidine derivatives generally exhibit better metabolic stability due to reduced ring strain compared to pyrrolidine analogs .
- Substituent Effects: Amino-acetyl groups enhance water solubility and target engagement via hydrogen bonding, whereas chloro or branched alkyl chains prioritize lipophilicity and membrane penetration .
- Commercial Status : Discontinuation of certain analogs (e.g., ) may reflect synthesis challenges or insufficient efficacy in preclinical studies .
Biological Activity
N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide is a synthetic compound belonging to the piperidine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an amino-acetyl group and a cyclopropyl moiety. This unique structure contributes to its biological activity by influencing its interaction with various molecular targets.
Antimicrobial Properties
Research indicates that piperidine derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures possess antibacterial and antifungal properties. For instance, certain piperidine derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Piperidine Derivative A | 0.0039 | S. aureus |
| Piperidine Derivative B | 0.025 | E. coli |
Anticancer Activity
Piperidine derivatives have also been explored for their anticancer potential. A study highlighted that certain piperidine-based compounds exhibited cytotoxic effects on cancer cell lines, inducing apoptosis. The mechanism involves the modulation of cellular pathways related to cell survival and proliferation .
Neurological Implications
The compound's interaction with neurotransmitter systems has been investigated, particularly regarding its potential role as a modulator of glutamatergic neurotransmission. Alterations in glutamate signaling are linked to various neurological disorders, making this compound a candidate for further research in neuropharmacology .
The biological activity of this compound is attributed to its ability to bind to specific receptors and enzymes, thereby modulating their activity. This may include:
- Inhibition of Enzymes : Similar compounds have shown the ability to inhibit acetylcholinesterase (AChE), which is crucial in Alzheimer's disease research .
- Receptor Interaction : The compound may act as a negative allosteric modulator at metabotropic glutamate receptors, influencing synaptic transmission .
Case Studies
- Antibacterial Efficacy : A study tested various piperidine derivatives against multiple bacterial strains, revealing that modifications in the piperidine structure significantly affected antimicrobial potency.
- Cancer Cell Line Studies : Research involving piperidine derivatives demonstrated enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to conventional chemotherapeutics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
